molecular formula C24H41Cl3N2O B12680230 (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride CAS No. 84697-06-3

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride

Cat. No.: B12680230
CAS No.: 84697-06-3
M. Wt: 479.9 g/mol
InChI Key: ZUZMMLFLCTWMHS-UHFFFAOYSA-N
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Description

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants, antiseptics, and preservatives due to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized quaternary ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is used as a phase transfer catalyst and in the synthesis of other complex molecules.

Biology

Biologically, this compound is studied for its antimicrobial properties. It is used in research to understand the mechanisms of microbial inhibition and to develop new antimicrobial agents.

Medicine

In medicine, it is explored for its potential use in disinfectants and antiseptics. Its ability to disrupt microbial cell membranes makes it a candidate for various therapeutic applications.

Industry

Industrially, the compound is used in the formulation of disinfectants, preservatives, and sanitizing agents. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene and safety standards.

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.

Uniqueness

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it highly effective as an antimicrobial agent.

Properties

CAS No.

84697-06-3

Molecular Formula

C24H41Cl3N2O

Molecular Weight

479.9 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride

InChI

InChI=1S/C24H40Cl2N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-24(29)27-17-13-18-28(2,3)20-21-15-16-22(25)19-23(21)26;/h15-16,19H,4-14,17-18,20H2,1-3H3;1H

InChI Key

ZUZMMLFLCTWMHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=C(C=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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